7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that combines a pyridine ring with a pyrrole ring. The structure is characterized by a methoxy group at the 7th position and a nitro group at the 3rd position of the pyrrolo structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and in various other scientific applications.
7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine belongs to the class of pyrrolo[3,2-b]pyridines, which are known for their diverse biological activities and utility in drug development. The compound can be synthesized through specific organic reactions, primarily involving nitration processes.
The synthesis of 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic synthesis. One common method includes the nitration of 7-methoxy-1H-pyrrolo[3,2-b]pyridine using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to ensure selective introduction of the nitro group at the desired position.
The molecular formula for 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine is . The structure features:
The compound exhibits distinct spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure and purity.
7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical transformations:
The mechanism of action for 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with specific molecular targets such as kinases. The nitro group can engage in hydrogen bonding and electrostatic interactions with enzyme active sites, inhibiting their activity. Additionally, the methoxy group enhances binding affinity and selectivity towards targets, making it a promising candidate for drug development.
7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine typically appears as a yellow to orange crystalline solid.
The compound possesses:
Relevant data from spectral analysis (NMR, IR) provide insights into its functional groups and molecular environment.
7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
The core structure of 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1116136-57-2) features a bicyclic aromatic system comprising fused pyrrole and pyridine rings, with strategic substituents enhancing its drug discovery potential. The molecular formula is C₈H₇N₃O₃, and it has a molecular weight of 193.16 g/mol [1]. The meta-positioned nitro group (–NO₂) serves as a versatile handle for chemical transformations, enabling nucleophilic substitution reactions to access amines, amides, or heterocyclic derivatives. Conversely, the 7-methoxy substituent (–OCH₃) acts as an electron-donating group, modulating electron density across the scaffold and influencing π-stacking interactions in biological targets [4]. This combination creates a push-pull electronic profile critical for interactions with kinase hinge regions, where the pyridine nitrogen acts as a hydrogen-bond acceptor and the pyrrole N–H serves as a donor [7].
Table 1: Key Molecular Properties of 7-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Property | Value |
---|---|
CAS Registry Number | 1116136-57-2 |
Molecular Formula | C₈H₇N₃O₃ |
Molecular Weight | 193.16 g/mol |
Minimum Purity | 95% |
Storage Conditions | Cool, dry place |
Table 2: Comparative Analysis of Pyrrolo[3,2-b]pyridine Analogues
Compound | Substituents | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|
7-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine | 7-OCH₃, 3-NO₂ | 193.16 | Kinase inhibitor precursor |
3-Bromo-1H-pyrrolo[3,2-b]pyridine | 3-Br | 197.03 | Suzuki coupling substrate |
7-Methoxy-1H-pyrrolo[3,2-b]pyridine | 7-OCH₃ | 148.16 | Fluorescence probe scaffold |
7-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine | 7-OCH₃, 3-NH₂ | 163.18 | Anticancer intermediate |
Pyrrolopyridines (azaindoles) emerged as "privileged scaffolds" in medicinal chemistry following seminal work on kinase inhibitors in the early 2000s. Their structural mimicry of purines enables competitive ATP binding, with 7-azaindoles specifically recognized for dual hydrogen-bonding capability in kinase hinge regions [7]. Over 15,000 7-azaindole derivatives are now cataloged, underscoring their chemical tractability [7]. Notable milestones include the FDA approval of tofacitinib (Janus kinase inhibitor) and VX-787 (influenza PB2 inhibitor), both leveraging pyrrolopyridine cores for target engagement [7]. The synthesis of 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine represents an evolution toward electron-rich derivatives, where methoxy substitution enhances cell permeability and nitro functionality enables rapid diversification. Historically, C3 halogenation dominated early derivatization (e.g., 3-bromo-1H-pyrrolo[3,2-b]pyridine, CAS 23688-47-3) [3], but nitro groups now offer superior versatility for nucleophilic displacement or reduction to pharmacophoric amines (e.g., CAS 1116136-58-3) .
Table 3: Milestones in Pyrrolopyridine Drug Discovery
Timeframe | Development | Impact |
---|---|---|
2000–2010 | Kinase inhibitor applications identified | Validated scaffold for ATP-binding sites |
2010–2015 | VX-787 (Pimodivir) enters clinical trials | Demonstrated anti-viral utility |
2015–Present | Diversification at C3/C7 positions accelerates | Enabled electron-tuning and new warheads |
Despite extensive exploration of pyrrolopyridines, three critical gaps justify targeted research on 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine:
Understudied C3-Nitro Combinations: While 4-substituted derivatives (e.g., 4-morpholino-1H-pyrrolo[2,3-b]pyridines) are well-documented in oncology [7], C3-nitro variants remain underexplored. Recent studies focus predominantly on C3-bromo or C3-amino analogues, neglecting the electrophilic potential of nitro groups for designing covalent inhibitors or photoaffinity probes [3] [7].
Limited Electronic Profiling: Methoxy substitution at C7 alters electron distribution but lacks systematic comparison to unsubstituted or halogenated counterparts. Computational models suggest enhanced charge delocalization in 7-methoxy derivatives, potentially improving binding to oxidative stress-responsive targets like kinases or reductases [4].
Synthetic Bottlenecks: Current routes to 3-nitro-7-azaindoles require expensive catalysts (e.g., palladium-mediated cyclizations). A high-yielding, chromatography-free synthesis of 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine could accelerate library expansion. Recent literature describes nitro introduction via electrophilic nitration, but regioselectivity challenges persist [1].
Table 4: Research Distribution Across Pyrrolopyridine Derivatives
Derivative Type | Representative CAS | Publication Density (2010–2025) |
---|---|---|
C3-Halogenated | 23688-47-3 | High (>200 studies) |
C3-Amino/Carboxamide | 1116136-58-3 | Moderate (~80 studies) |
C4-Morpholino/Carboxamide | – | High (>150 studies) |
C3-Nitro (7-substituted) | 1116136-57-2 | Low (<20 studies) |
The nitro group’s versatility remains underutilized—it can be reduced to amines for kinase inhibitor synthesis (e.g., 7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-amine, CAS 1116136-58-3) or serve as a directing group for C–H functionalization. Targeted studies on this compound could thus unlock new chemical space for oncology, neurology, and anti-infective applications.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1